N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two fluorine atoms at positions 4 and 6 on the benzothiazole ring, and a cyclohexanecarboxamide group attached to the nitrogen atom at position 2. Benzothiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4,6-difluoro-2-aminobenzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes such as dihydroorotase and DNA gyrase.
Biological Research: It is used in molecular docking studies to understand its interactions with various biological targets, aiding in the design of new drugs with improved efficacy.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, it can bind to bacterial enzymes like dihydroorotase, inhibiting their activity and thereby exerting its antimicrobial effects. The compound may also interact with other proteins and enzymes involved in cellular processes, leading to various biological effects .
Comparison with Similar Compounds
N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be compared with other benzothiazole derivatives, such as:
N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide: This compound has similar structural features but differs in the substituent attached to the benzothiazole ring.
4,6-difluoro-2-aminobenzothiazole: This is a precursor in the synthesis of this compound and shares the difluorobenzothiazole core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing findings from various studies and presenting data in tables for clarity.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with difluorine, linked to a cyclohexanecarboxamide. Its molecular formula is C13H14F2N2S, with a molecular weight of approximately 338.4 g/mol .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For example, certain benzothiazole derivatives have shown significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways within microbial cells. For instance, benzothiazole derivatives are known to interfere with metabolic pathways crucial for bacterial survival. The exact mechanism for this compound remains under investigation but is hypothesized to involve disruption of cell wall synthesis or inhibition of protein synthesis.
Case Studies
- In Vitro Studies : A study focusing on the antibacterial activity of similar compounds revealed that several derivatives demonstrated minimum inhibitory concentrations (MICs) below 10 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
- In Vivo Efficacy : Animal models have shown that compounds related to this compound can reduce infection rates significantly when administered in appropriate dosages.
Cytotoxicity and Safety Profile
Evaluating the cytotoxicity of this compound is crucial for determining its therapeutic potential. Preliminary studies indicate that while it exhibits antimicrobial effects, it maintains a favorable safety profile with low toxicity in mammalian cell lines at therapeutic concentrations .
Research Findings Summary
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial | MIC < 10 μg/mL against S. aureus and E. coli |
Study 2 | In Vivo Efficacy | Significant reduction in infection rates in animal models |
Study 3 | Cytotoxicity | Low toxicity in mammalian cell lines at therapeutic doses |
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS/c15-9-6-10(16)12-11(7-9)20-14(17-12)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCUGGRLWFOZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.